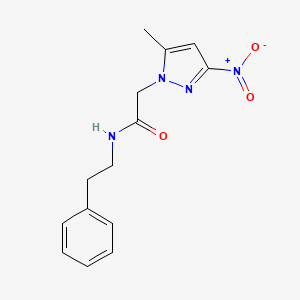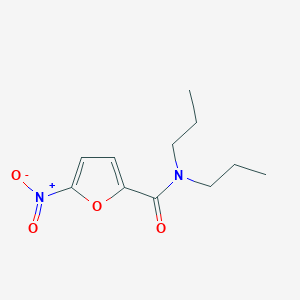![molecular formula C19H16N4O3 B6035690 2-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6035690.png)
2-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Benzaldehyde for phenyl group, methyl iodide for methyl group.
Conditions: Alkylation reactions under basic conditions (e.g., potassium carbonate).
Industrial Production Methods
Scaling up these reactions involves using flow chemistry techniques to optimize reaction times and yields. This method ensures consistent quality and scalability for industrial production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid involves multi-step procedures:
Formation of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core
Starting materials: 2-aminopyridine, β-ketoester, and aldehyde.
Reagents: Acid catalysts (e.g., acetic acid), bases (e.g., sodium ethoxide), solvents (e.g., ethanol).
Conditions: Reflux heating, long reaction times to ensure cyclization and completion.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Products: Carboxylic acids and ketones, leading to potential modifications of the propanoic acid side chain.
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Products: Alcohol derivatives, which could alter biological activity.
Substitution
Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Conditions: Various solvents (e.g., dichloromethane), room temperature to reflux.
Products: Substituted derivatives with potential alterations in activity.
Scientific Research Applications
Chemistry
Building Blocks: : Serve as precursors in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Tested as inhibitors for various enzymes due to its unique structure.
Medicine
Anticancer Agents: : Investigated for potential antitumor activity.
Anti-inflammatory Agents: : The presence of a propanoic acid side chain, similar to known anti-inflammatory drugs, makes it a candidate for such applications.
Industry
Material Science: : Possible applications in developing new materials due to its unique structure.
Mechanism of Action
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate pathways, leading to biological effects. For instance, inhibition of a specific enzyme could reduce the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid
Pyrazolopyrimidines: : Similar core structure but lack the propanoic acid side chain.
Phenylpyrazoles: : Feature a phenyl and pyrazole structure, differing by not having the pyrido[3,4-e]pyrimidine core.
Uniqueness
The combination of a pyrazolopyridopyrimidine core with a phenyl group and a propanoic acid side chain makes 2-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid unique. This uniqueness lies in its potential multi-target effects and diverse biological activities.
Properties
IUPAC Name |
2-(4-methyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-11-16(13-6-4-3-5-7-13)17-20-10-14-15(23(17)21-11)8-9-22(18(14)24)12(2)19(25)26/h3-10,12H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSQQRQPFYCCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-1-[(2,6-dichlorophenyl)acetyl]piperidine](/img/structure/B6035612.png)
![{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-METHYL-2-THIENYL)METHANONE](/img/structure/B6035616.png)
![Piperazine, 1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B6035643.png)
![N-(5-{2-[2-(3,4-dihydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6035644.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6035653.png)
![1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea](/img/structure/B6035657.png)
![3-(1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-propanol](/img/structure/B6035664.png)

![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B6035683.png)
![{4-benzyl-1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}methanol](/img/structure/B6035691.png)
![5-{[2-(1-naphthylmethyl)-4-morpholinyl]carbonyl}-2-pyridinol](/img/structure/B6035696.png)
![ethyl 1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6035716.png)

